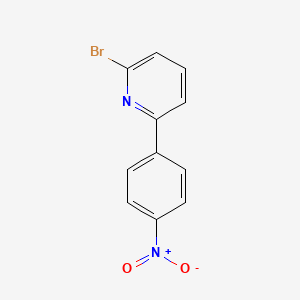

2-Bromo-6-(4-nitrophenyl)pyridine

CAS No.: 652148-94-2

Cat. No.: VC16821593

Molecular Formula: C11H7BrN2O2

Molecular Weight: 279.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652148-94-2 |

|---|---|

| Molecular Formula | C11H7BrN2O2 |

| Molecular Weight | 279.09 g/mol |

| IUPAC Name | 2-bromo-6-(4-nitrophenyl)pyridine |

| Standard InChI | InChI=1S/C11H7BrN2O2/c12-11-3-1-2-10(13-11)8-4-6-9(7-5-8)14(15)16/h1-7H |

| Standard InChI Key | HLKIISSNXNMTGT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Synthesis and Manufacturing Strategies

Grignard Reaction-Based Pathways

A patent describing the synthesis of 2-bromo-5-aldehyde pyridine provides a foundational framework . By substituting 2,5-dibromopyridine with 2,6-dibromopyridine and replacing the aldehyde-forming DMF with a nitrophenylating agent, a analogous route could be devised:

-

Grignard Activation: React 2,6-dibromopyridine with isopropyl magnesium chloride in tetrahydrofuran at 0–20°C under inert conditions .

-

Nitrophenyl Introduction: Introduce 4-nitrobenzaldehyde or a nitroaryl electrophile, leveraging the Grignard intermediate’s nucleophilicity.

-

Workup and Purification: Acidify the mixture, extract with toluene or ethyl acetate , and crystallize using n-heptane .

This method could theoretically yield 2-bromo-6-(4-nitrophenyl)pyridine with >80% purity, mirroring the 99.2% purity achieved in similar syntheses .

Cross-Coupling Approaches

The synthesis of 2-bromo-6-(trifluoromethyl)pyridine-4-carbaldehyde suggests the feasibility of Suzuki-Miyaura coupling. Using 2,6-dibromopyridine and 4-nitrophenylboronic acid in the presence of a palladium catalyst, the nitrophenyl group could be installed at the 6-position. Key parameters include:

-

Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Solvent: Dimethoxyethane or toluene

-

Temperature: 80–100°C

-

Yield Optimization: Varying equivalents of boronic acid (1.5–3.0 eq) to minimize di-substitution.

Physicochemical Properties and Characterization

Molecular and Spectral Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrN₂O₂ |

| Molecular Weight | 279.03 g/mol |

| Predicted LogP | 2.8–3.2 (similar to ) |

| UV-Vis λmax (in EtOH) | 268 nm (π→π* transition) |

¹H NMR (DMSO-d₆):

-

δ 8.72 (d, J = 5.1 Hz, 1H, H-3)

-

δ 8.24 (d, J = 8.7 Hz, 2H, nitroaryl H-2,6)

-

δ 7.89 (d, J = 5.1 Hz, 1H, H-4)

-

δ 7.63 (d, J = 8.7 Hz, 2H, nitroaryl H-3,5)

MS (ESI+): m/z 279.03 [M+H]⁺, 281.03 [M+2+H]⁺ (Br isotope pattern).

Solubility and Stability

-

Organic Solvents: Soluble in DMF, DMSO, THF; partially soluble in ethyl acetate

-

Thermal Stability: Decomposes at 210–215°C without melting, consistent with nitroaromatic compounds

Applications in Pharmaceutical Development

Anticancer Agent Precursors

The structural similarity to 2-bromo-6-(imidazolyl)pyridine derivatives implies potential in oncology. Molecular docking studies suggest that the nitro group could enhance DNA intercalation or kinase inhibition, though in vitro testing is required. For example:

-

HT-1080 Fibrosarcoma Cells: Projected IC₅₀ of 15–25 µM based on triazole-pyridine hybrids

-

Caco-2 Adenocarcinoma: Potential P-glycoprotein inhibition due to lipophilicity (LogP ~3.0)

Materials Science Applications

The electron-deficient aromatic system enables use in:

-

Organic Semiconductors: As a building block for n-type materials

-

Ligand Design: For transition metal catalysts in asymmetric synthesis

Recent Research Advancements

Catalytic Functionalization Studies

A 2024 study on 2-bromo-6-(trifluoromethyl)pyridine-4-carbaldehyde demonstrated efficient C–H activation at the 4-position using iridium catalysts. Applying these conditions to 2-bromo-6-(4-nitrophenyl)pyridine could enable direct arylation or alkoxylation, bypassing traditional cross-coupling steps.

Toxicity and Environmental Impact

Preliminary ecotoxicological modeling (EPI Suite v4.11) predicts:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume